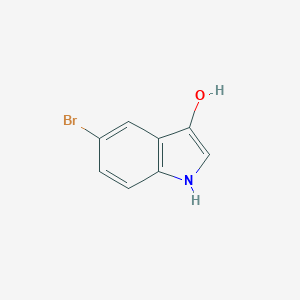

5-bromo-1H-indol-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXRGISCDMNDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432198 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114253-18-8 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-indol-3-ol from 5-bromoindole

Abstract

5-Bromo-1H-indol-3-ol, commonly known as 5-bromoindoxyl, is a pivotal intermediate in the historical and modern synthesis of Tyrian purple (6,6'-dibromoindigo), one of the most revered dyes in antiquity.[1][2] Despite its significance, the direct synthesis and isolation of 5-bromoindoxyl from its parent heterocycle, 5-bromoindole, is a considerable challenge for synthetic chemists. This is primarily due to the inherent instability of the indoxyl core, which is highly susceptible to rapid, air-induced oxidative dimerization. This guide provides a comprehensive analysis of this complex topic, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causal chemistry, explores modern biocatalytic alternatives, and proposes a rational, multi-step chemical strategy for the in situ generation of this elusive molecule.

The Core Challenge: The Instability of the Indoxyl System

The direct conversion of 5-bromoindole to 5-bromo-1H-indol-3-ol represents a significant synthetic hurdle. The C3 position of the indole ring is electron-rich and thus a prime target for electrophilic oxidation. However, the resulting product, 5-bromoindoxyl, is more reactive than the starting material. It exists in equilibrium with its keto tautomer, 5-bromo-1,2-dihydro-3H-indol-3-one (5-bromooxindole), and is exceptionally prone to oxidation and subsequent dimerization to form the highly stable, colored 6,6'-dibromoindigo pigment.[1][3]

This inherent reactivity means that isolating pure 5-bromoindoxyl is generally impractical under standard laboratory conditions. Therefore, synthetic strategies must focus on either its generation and immediate use in situ or the use of highly selective methods that can operate under mild conditions to prevent subsequent reactions.

Caption: Proposed N-Protected Chemical Synthesis Pathway.

Step 1: N-Protection of 5-Bromoindole

The first crucial step is the protection of the indole nitrogen. The Boc group is ideal due to its stability under various oxidative conditions and its straightforward removal under acidic conditions.

Experimental Protocol:

-

Dissolve 5-bromoindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-5-bromoindole. The product is a solid with a melting point of approximately 56-57 °C. [4]

Step 2: Selective C3 Oxidation

With the nitrogen protected, the C2 and C3 positions remain the most nucleophilic sites. A mild, electrophilic oxygen source is required to selectively hydroxylate the C3 position. N-Sulfonyloxaziridines, particularly 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), are well-suited for the α-hydroxylation of enolates and can be applied to electron-rich heterocycles. [5][6]The oxidation of enamines and indoles by Davis-type reagents is a known transformation. [7] Experimental Protocol:

-

Dissolve N-Boc-5-bromoindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) to deprotonate the C2 position, forming the corresponding anion which is in equilibrium with the more nucleophilic C3 carbanion.

-

After stirring for 30-60 minutes at -78 °C, add a solution of Davis reagent (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude N-Boc-5-bromo-1H-indol-3-ol should be used immediately in the next step without extensive purification.

Step 3: Deprotection and In Situ Use

The final step is the removal of the Boc protecting group to liberate the target 5-bromo-1H-indol-3-ol. This must be done under conditions where the product can be immediately trapped or converted, for example, into Tyrian purple.

Experimental Protocol (for in situ dimerization):

-

Dissolve the crude N-Boc-5-bromo-1H-indol-3-ol from the previous step in a suitable solvent like DCM or methanol.

-

Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or methanolic HCl.

-

Bubble air or oxygen through the solution while stirring at room temperature.

-

The deprotection will occur, and the liberated 5-bromoindoxyl will oxidatively dimerize. The formation of the purple precipitate (6,6'-dibromoindigo) serves as a visual confirmation of the successful generation of the intermediate.

-

The solid Tyrian purple can be isolated by filtration. [1]

Step Reagents & Conditions Purpose Key Considerations 1. Protection Boc₂O, DMAP, THF, rt Protects indole N-H, prevents side reactions Standard procedure, high yield expected 2. Oxidation 1) NaHMDS, THF, -78°C; 2) Davis Reagent Selective hydroxylation at C3 Anhydrous conditions are critical; low temperature prevents decomposition | 3. Deprotection | TFA or HCl, DCM, Air/O₂ | Removes Boc group, liberates target | Product is unstable; must be used in situ immediately |

Table 2: Summary of the Proposed N-Protected Chemical Synthesis.

Conclusion

The synthesis of 5-bromo-1H-indol-3-ol from 5-bromoindole is not a trivial undertaking due to the profound instability of the target molecule. Direct chemical oxidation methods are often plagued by low selectivity and the formation of stable dimerization and over-oxidation products. This guide has illuminated two primary pathways for the modern researcher.

First, biocatalytic methods using enzymes like unspecific peroxygenases offer an elegant and highly selective route, generating the indoxyl intermediate under mild conditions suitable for subsequent in situ reactions. This represents the most promising approach for clean and controlled synthesis.

Second, a rational chemical strategy leveraging N-protection provides a viable, albeit more complex, alternative. By protecting the indole nitrogen, the molecule is stabilized, allowing for a controlled, base-mediated oxidation at the C3 position using reagents like Davis oxaziridine. The subsequent deprotection liberates the highly reactive 5-bromoindoxyl, which can be trapped or allowed to dimerize, confirming its successful transient formation.

Ultimately, any successful synthesis must acknowledge and be designed around the inherent reactivity of 5-bromo-1H-indol-3-ol, treating it not as a stable, isolable product, but as a fleeting intermediate on the path to more complex and valuable molecular architectures.

References

-

Di Mauro, G., D'Urso, A., & Purrello, R. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9513–9523. [Link]

-

Di Mauro, G., D'Urso, A., & Purrello, R. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. CNR-IRIS. [Link]

-

Sodano, F. M., et al. (2011). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. Journal of Biological Chemistry, 286(10), 8330-8339. [Link]

-

Beltran-Nogal, A., et al. (2023). Oxidation of indole derivatives by engineered fungal peroxygenases. BIOTRANS 2023. [Link]

-

Suga, H., et al. (2001). A facile synthesis of Tyrian purple based on a biosynthetic pathway. Journal of the Society of Dyers and Colourists, 117(1), 22-25. [Link]

-

Gröbe, G., et al. (2021). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. Molecules, 26(21), 6439. [Link]

-

Kumar, D., et al. (2022). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry, 24(10), 4065-4070. [Link]

-

Wang, Z., et al. (2021). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 17, 1376-1403. [Link]

-

Singh, G., et al. (2020). A Regioselective Synthesis of 3-Hydroxyindoles Via an Intermolecular C (sp2)-C (sp2) Bond Formation. ResearchGate. [Link]

-

Kumar, A., et al. (2019). Synthesis of 3-indolyl-3-hydroxy oxindoles. ResearchGate. [Link]

-

Wikipedia. Davis oxidation. [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561-5580. [Link]

- BASF SE. (1998). A method for preparing 3-hydroxyindole derivatives for indigo synthesis.

-

Cooksey, C. J. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5472-5494. [Link]

-

Cooksey, C. J. (2001). Synthesising Tyrian Purple. Education in Chemistry. [Link]

-

Organic Chemistry Portal. Davis Oxidation. [Link]

-

Taylor, R. E., & Paquette, L. A. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5364-5413. [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561-5580. [Link]

-

Liu, L., et al. (2023). Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. Journal of the American Chemical Society, 145(49), 27120–27130. [Link]

-

Urlacher, V. B., & Girhard, M. (2012). Enzymatic hydroxylation of aromatic compounds. Current Opinion in Chemical Biology, 16(1-2), 143-151. [Link]

-

Wang, S., et al. (2021). Recent advances in the oxidative activation of the C2-C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 19(4), 749-766. [Link]

-

Wang, S., et al. (2021). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 19(4), 749-766. [Link]

-

Grogan, G. (2001). Enzymatic hydroxylation reactions. Current Opinion in Chemical Biology, 5(2), 143-150. [Link]

-

Decker, K., et al. (1971). Cell damage by trapping of biosynthetic intermediates. The role of uracil nucleotides in experimental hepatitis. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 352(3), 412-418. [Link]

-

Singh, M. (2021). Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! YouTube. [Link]

-

Meyer, A., et al. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. Journal of Biological Chemistry, 277(37), 34161-34167. [Link]

-

Gemoets, H. P. L., et al. (2016). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 14(20), 4574-4578. [Link]

-

Urlacher, V. B., & Girhard, M. (2012). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]

-

Gore, S., et al. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4540-4543. [Link]

-

Zhang, H., et al. (2021). Electrooxidation Enables Selective Dehydrogenative [4+2] Annulation between Indole Derivatives. Angewandte Chemie International Edition, 60(14), 7689-7694. [Link]

-

Hardy Diagnostics. SpotDrops, Indole, Kovac's Reagent, 15ml. [Link]

-

Pitre, S. P., & McTiernan, C. D. (2018). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. ACS Catalysis, 8(11), 10430-10435. [Link]

-

College of Saint Benedict & Saint John's University. Determination of Mechanism in Chemistry: Trapping Intermediates. [Link]

-

Meyer, A., et al. (2002). Hydroxylation of Indole by Laboratory-evolved 2-Hydroxybiphenyl 3-Monooxygenase. ResearchGate. [Link]

-

Wolfe, M. D., et al. (2009). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Journal of the American Chemical Society, 131(41), 14879-14892. [Link]

-

Chemistry Learning. (2021). Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. YouTube. [Link]

-

Mishanina, T. V., & Koehn, E. M. (2012). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). Biochemistry, 51(49), 9836-9838. [Link]

-

Gum, R. J., et al. (2023). Enzymatic Hydroxylation of Aliphatic C-H Bonds by a Mn/Fe Cofactor. bioRxiv. [Link]

-

NIST. 5-Bromoindoxyl acetate. NIST WebBook. [Link]

-

Cheméo. 5-Bromoindoxyl acetate. [Link]

- Xu, H., & Fan, L. (2012). Method for preparing 5-bromoindole.

-

PubChem. 5-Bromoindole. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. [Link]

-

Britton, R., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Organic & Biomolecular Chemistry, 15(36), 7623-7627. [Link]

Sources

- 1. tekhelet.com [tekhelet.com]

- 2. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 4. N-Boc-5-bromoindole 97 182344-70-3 [sigmaaldrich.com]

- 5. Davis oxidation - Wikipedia [en.wikipedia.org]

- 6. Davis Oxidation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

The Enigmatic Enol: A Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indol-3-ol

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the physicochemical properties, reactivity, and therapeutic potential of 5-bromo-1H-indol-3-ol. This molecule, existing in a delicate equilibrium with its more stable keto tautomer, 5-bromooxindole, presents both challenges and opportunities in medicinal chemistry and materials science. Understanding this tautomeric relationship is paramount to harnessing its full potential.

The Core Concept: Keto-Enol Tautomerism in the 5-Bromoindole Scaffold

5-Bromo-1H-indol-3-ol is rarely isolated in its pure enol form. It exists in a dynamic equilibrium with its keto tautomer, 5-bromo-1,3-dihydro-2H-indol-2-one, commonly known as 5-bromooxindole.[1][2][3] The keto form is generally more stable.[4] This tautomerism is a critical determinant of the molecule's chemical reactivity and biological activity, as the two forms present different functionalities to their environment.[5]

Caption: Keto-enol tautomerism of 5-bromo-1H-indol-3-ol.

Physicochemical Properties: A Tale of Two Tautomers

Direct experimental data for 5-bromo-1H-indol-3-ol is scarce due to its transient nature. The properties of the stable keto form, 5-bromooxindole, are well-characterized and provide a reliable baseline for the system.

| Property | 5-Bromooxindole (Keto Form) | 5-Bromo-1H-indol-3-ol (Enol Form) - Estimated |

| Molecular Formula | C₈H₆BrNO | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol [6][7] | 212.04 g/mol |

| Appearance | Powder[6] | Likely unstable solid or solution species |

| Melting Point | 220-224 °C[6] | Not applicable (converts to keto form) |

| Boiling Point | 362.5 ± 42.0 °C (Predicted)[6] | Not applicable |

| Solubility | Soluble in Dimethylformamide[6] | Expected to have some solubility in polar organic solvents |

| Density | 1.666 ± 0.06 g/cm³ (Predicted)[6] | No data available |

Synthesis and Reactivity: Leveraging the Tautomeric Equilibrium

The synthesis of this system typically targets the more stable 5-bromooxindole. A common synthetic route involves the bromination of oxindole. Alternatively, synthesis can proceed from 5-bromoindole, a readily available starting material.

Representative Synthesis of 5-Bromoindole

A robust method for synthesizing 5-bromoindole, a key precursor, involves a three-step process starting from indole. This method is advantageous as it avoids direct bromination of the indole core which can lead to multiple brominated species.

Caption: Synthetic workflow for 5-bromoindole.

Experimental Protocol: Synthesis of 5-Bromoindole [8]

-

Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50g of indole in 100 ml of ethanol. Add this to a solution of 100g of sodium bisulfite in 300 ml of H₂O. Stir the mixture overnight. Collect the resulting solid by vacuum filtration, wash with ether, and dry.

-

Acetylation: The dried sulfonate salt is then reacted with acetic anhydride.

-

Bromination and Hydrolysis: The acetylated intermediate is dissolved in water at 0-5 °C. Bromine (40g) is added dropwise, maintaining the low temperature. After stirring, excess bromine is quenched with sodium bisulfite solution. The solution is then made basic with 40% NaOH and stirred at 50 °C to induce precipitation of 5-bromoindole. The product is collected by filtration, washed with water, and can be recrystallized from ethanol/water.

Reactivity Insights

The dual nature of the 5-bromo-1H-indol-3-ol/5-bromooxindole system dictates its reactivity. The enol form can undergo O-alkylation and O-acylation, while the keto form's methylene group (at the 3-position) is nucleophilic and can be alkylated or undergo condensation reactions. The presence of the bromine atom at the 5-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.[9]

Spectroscopic Characterization: Distinguishing the Tautomers

Spectroscopic methods are essential for characterizing the 5-bromo-1H-indol-3-ol/5-bromooxindole system and understanding the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy: The keto form (5-bromooxindole) will exhibit a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹.[10][11][12][13][14] The enol form (5-bromo-1H-indol-3-ol) would lack this peak but would show a broad O-H stretching band. The N-H stretching bands for both tautomers would also be present.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The keto form will show a characteristic singlet for the CH₂ group at the 3-position. In the enol form, this signal would be absent, and a vinyl proton signal would appear, along with a signal for the hydroxyl proton. The aromatic protons for both forms will appear in the range of 6.4-7.8 ppm.[8][15]

-

¹³C NMR: The most telling difference would be the presence of a carbonyl carbon signal (around 170-180 ppm) for the keto form, and olefinic carbon signals for the enol form.[15]

-

-

Mass Spectrometry: Both tautomers will have the same molecular weight and thus the same parent ion peak in mass spectrometry.[16] Fragmentation patterns may differ, providing clues to the dominant tautomer in the gas phase.

Applications in Drug Discovery and Research

The 5-bromoindole and 5-bromooxindole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The bromine atom often enhances the therapeutic potential of the indole scaffold.[17]

Kinase Inhibition

Substituted oxindoles are well-known as scaffolds for kinase inhibitors.[18] They have been investigated as inhibitors of various kinases, including:

-

AMP-activated protein kinase (AMPK): Some substituted oxindoles have been identified as potent AMPK inhibitors, which has implications for cancer metabolism research.[19][20][21]

-

Glycogen synthase kinase 3β (GSK3β): Certain 5-substituted oxindoles have shown inhibitory activity against GSK3β.[19][22]

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): The oxindole core is a key feature of several approved and investigational drugs that target receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation.[18][23][24]

Caption: Kinase inhibition pathways for the 5-bromooxindole scaffold.

Broader Biological Activities

Derivatives of 5-bromoindole have also demonstrated a range of other promising biological effects:

-

Anticancer Activity: Beyond kinase inhibition, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[23][25]

-

Antimicrobial and Antiviral Properties: The 5-bromoindole nucleus is found in compounds with activity against various pathogens.[9][23]

-

Neuroprotective Effects: Some indole derivatives show potential in protecting neuronal cells.[23]

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken when handling 5-bromo-1H-indol-3-ol or its keto tautomer.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[26][27][28]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[26][27][28]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[28][29]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[28]

This guide serves as a foundational resource for understanding the complex yet promising nature of 5-bromo-1H-indol-3-ol. By appreciating its tautomeric equilibrium with 5-bromooxindole, researchers can better design experiments, interpret data, and unlock its full potential in the development of novel therapeutics and advanced materials.

References

-

The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed. [Link]

-

Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. PubMed Central (PMC). [Link]

-

5-Bromooxindole. ChemBK. [Link]

-

Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. ACS Publications. [Link]

-

Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. ACS Publications. [Link]

-

Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. PubMed. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. SCIFED. [Link]

-

Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs With Cyclic Dimers in Their Lattices. PubMed. [Link]

-

The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Publishing. [Link]

-

5-Bromo-2-oxindole. PubChem. [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

-

Oxindole. PubChem. [Link]

-

MATERIAL SAFETY DATA SHEET. Giant Chem Solutions. [Link]

- Method for preparing 5-bromoindole.

-

Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

- Process for efficient synthesis of 5-bromoindole.

-

Synthesis of 5-Bromo Indole. Erowid. [Link]

-

5-Bromoindole. SpectraBase. [Link]

-

Structural characterization of indole-3-ethanol. ResearchGate. [Link]

-

Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

5-Bromoindole. PubChem. [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

-

8.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

5-Bromoindole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. Europe PMC. [Link]

-

Keto-Enol Tautomerism. YouTube. [Link]

-

Keto Enol Tautomerism. YouTube. [Link]

-

Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

-

The Enol Tautomer of Indole-3-Pyruvic Acid as A Biological Switch in Stress Responses. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. chembk.com [chembk.com]

- 7. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Bromo Indole [erowid.org]

- 9. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Oxindole(59-48-3) IR Spectrum [chemicalbook.com]

- 15. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. beilstein-archives.org [beilstein-archives.org]

- 18. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 19. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00913H [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

- 28. fishersci.com [fishersci.com]

- 29. 5-Bromoindole 99 10075-50-0 [sigmaaldrich.com]

Spectroscopic Analysis of 5-bromo-1H-indol-3-ol: A Technical Guide to ¹H and ¹³C NMR Data

Introduction

5-bromo-1H-indol-3-ol is a halogenated derivative of the indole nucleus, a core structure in numerous biologically active compounds and pharmaceutical agents. The precise characterization of such molecules is fundamental to drug discovery, process development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of molecular structure in solution.

Molecular Structure and Numbering

The foundation of any spectral assignment is a clear understanding of the molecular structure and the standardized numbering convention. The structure of 5-bromo-1H-indol-3-ol is shown below, following the IUPAC numbering system for the indole ring.

Caption: Structure and IUPAC numbering of 5-bromo-1H-indol-3-ol.

PART 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). The following data are predicted for a 500 MHz spectrometer using DMSO-d₆ as the solvent. DMSO-d₆ is chosen for its ability to solubilize a wide range of compounds and for its property of slowing down the exchange of labile protons (N-H, O-H), allowing for their observation as distinct signals.

Predicted ¹H NMR Data Table (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | ~11.5 | Broad Singlet (br s) | - | The indole N-H proton is acidic and its signal is typically found far downfield (>10 ppm) in DMSO due to hydrogen bonding with the solvent.[1] |

| H4 | ~7.8 - 7.9 | Doublet (d) | J4,6 ≈ 2.0 Hz | Deshielded by the anisotropic effect of the C3a-C7a bond and the adjacent C5-Br. Shows meta-coupling to H6. |

| H7 | ~7.4 - 7.5 | Doublet (d) | J7,6 ≈ 8.7 Hz | Experiences typical ortho-coupling with H6. Its chemical shift is less affected by the C5-Br than H4 or H6. |

| H6 | ~7.2 - 7.3 | Doublet of Doublets (dd) | J6,7 ≈ 8.7 Hz, J6,4 ≈ 2.0 Hz | Coupled to both H7 (ortho) and H4 (meta). Shielded relative to H4 and H7 due to electronic effects. |

| H2 | ~7.1 - 7.2 | Singlet (s) | - | The presence of the C3-OH group removes the adjacent proton, so H2 appears as a singlet. Its position is influenced by the adjacent heteroatoms. |

| C3-OH | ~5.0 - 6.0 | Broad Singlet (br s) | - | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. The signal is often broad due to chemical exchange. |

Expert Discussion: Causality of Chemical Shifts and Multiplicities

-

Aromatic Region (H4, H6, H7): The bromine atom at C5 is an electron-withdrawing group, which generally deshields ortho (H4, H6) and para (H7, relative to the point of attachment to the pyrrole ring) protons. H4 is expected to be the most downfield of the benzene ring protons due to its proximity to both the bromine and the electron-deficient pyrrole ring fusion. The coupling pattern—a doublet for H4 (meta), a doublet for H7 (ortho), and a doublet of doublets for H6 (ortho and meta)—is characteristic of a 1,2,4-trisubstituted benzene ring system.

-

Pyrrole Ring (H1, H2): The N-H proton's significant downfield shift in DMSO-d₆ is a classic diagnostic feature, confirming its presence and the solvent environment.[1] The H2 proton, which in a standard indole would couple to H3, is simplified to a singlet due to the hydroxyl substitution at C3.

-

Tautomerism Consideration: It is critical to note that 3-hydroxyindoles can exist in equilibrium with their keto tautomer, 5-bromo-1,2-dihydro-3H-indol-3-one.[2][3][4][5][6] The presence of the keto form would drastically alter the NMR spectrum, leading to the disappearance of the C2-H and C3-OH signals and the appearance of signals for a C2-CH₂ group (likely two diastereotopic protons) and a different N-H signal. The equilibrium is solvent-dependent. The analysis provided here assumes the enol tautomer is dominant, as specified by the compound's name.

PART 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shift of each peak is highly sensitive to the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data Table (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~140 - 145 | The C-OH carbon of the enol is expected to be significantly downfield. |

| C7a | ~135 - 137 | A quaternary bridgehead carbon, its shift is similar to that in parent indole but influenced by the C5-Br. |

| C3a | ~130 - 132 | Quaternary bridgehead carbon adjacent to the C3-OH group. |

| C2 | ~125 - 128 | The C2 carbon is deshielded by the adjacent nitrogen but influenced by the C3-OH. |

| C4 | ~123 - 125 | Aromatic CH carbon ortho to the C-Br bond. |

| C6 | ~121 - 123 | Aromatic CH carbon ortho to the C-Br bond. |

| C5 | ~113 - 115 | The C-Br carbon signal is shifted upfield by the "heavy atom effect" of bromine. |

| C7 | ~112 - 114 | Aromatic CH carbon meta to the C-Br bond. |

Expert Discussion: Causality of Chemical Shifts

-

Substituent Effects: The chemical shifts are predicted based on the known values for the parent indole and applying substituent chemical shift (SCS) effects for the bromine and hydroxyl groups.[7][8]

-

C-Br and C-OH Carbons: The carbon directly attached to the electronegative bromine (C5) is found at a characteristic chemical shift, typically around 113-115 ppm for bromo-indoles.[1] The carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded due to the electronegativity of the oxygen atom.

-

Quaternary Carbons (C3a, C7a): These bridgehead carbons do not have attached protons and will typically show lower intensity peaks in a standard ¹³C NMR spectrum due to longer relaxation times. Their chemical shifts are influenced by their position within the fused ring system.

PART 3: Experimental Protocols

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section details the methodology for sample preparation and instrument parameter setup.

Workflow for NMR-Based Structural Elucidation

Caption: Standard workflow for structural elucidation via NMR spectroscopy.

Step-by-Step Methodologies

1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of 5-bromo-1H-indol-3-ol for ¹H NMR analysis (or ~50 mg for ¹³C NMR) into a clean, dry glass vial.[9][10]

-

Dissolution: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) to the vial.[11][12]

-

Mixing: Gently agitate the vial or use a vortex mixer until the sample is fully dissolved.

-

Filtering (if necessary): If any solid particulates are visible, filter the solution by passing it through a small plug of cotton or glass wool packed into a Pasteur pipette. This prevents magnetic field distortions caused by suspended solids.[11]

-

Transfer: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[9][11]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer.[13][14]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Pulse Width: 30-degree flip angle to balance signal intensity and allow for shorter relaxation delays.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to cover the full range of expected chemical shifts.

-

Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.[13]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., zgpg30).

-

Pulse Width: 30-degree flip angle.

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.[15]

-

Relaxation Delay (D1): 2 seconds.[15]

-

Number of Scans (NS): 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

2D NMR Experiments (for Assignment Confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which would confirm the H4-H6-H7 spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (e.g., H2 with C2, H4 with C4, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons like C3a, C5, and C7a by observing their correlations to nearby protons. For example, H4 should show correlations to C3a, C5, and C6.

References

-

University of Potsdam. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). InfoSheet: NMR sample preparation. Retrieved from [Link]

- Likam, W. A., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In NMR Guide for Industrial Chemists. Wiley.

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

- Radhy, H. A., & Fadhil, G. F. (2007). Substituent effects on 13C-NMR and IR spectral data of 3-(4-x-phenacylidene) oxindoles. University of Sharjah Journal of Pure & Applied Sciences, 4(1).

- Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- Radhy, H. A., et al. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study.

-

PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

- Pappalardo, J. A., & R. B. Meyer. (1964). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Journal of Pharmaceutical Sciences, 53(10), 1264-1265.

-

Delaspre, F., et al. (2007). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. Retrieved from [Link]

-

University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-phenylindole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic trends of indole substitution. a1H NMR yields compared to.... Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

- Pazdera, P., et al. (2015). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5).

- Ciesielski, U., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8408.

- Nguyen, T. T. H., et al. (2025). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Journal of Science and Technology, 23(5A).

- Wang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved from [Link]

- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 1955-1976.

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Retrieved from [Link]

-

Nanalysis Corp. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jst-ud.vn [jst-ud.vn]

- 3. researchgate.net [researchgate.net]

- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-bromo-1H-indol-3-ol

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 5-bromo-1H-indol-3-ol, a halogenated indole derivative, represents a class of compounds with significant potential due to the indole scaffold's prevalence in biologically active molecules. The introduction of a bromine atom not only modulates its physicochemical properties but also provides a distinct signature for mass spectrometric detection. This guide is crafted not as a rigid protocol but as a narrative of the scientific reasoning behind the analytical strategy. We will explore the "why" behind each decision, from sample preparation to the final interpretation of mass spectra, providing a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of expertise and trustworthiness, ensuring that each step is part of a self-validating analytical system.

Foundational Analysis: Understanding the Target Molecule

Before any analysis, a thorough understanding of the analyte is critical. 5-bromo-1H-indol-3-ol is a heterocyclic compound featuring an indole core, a hydroxyl group at the 3-position, and a bromine atom at the 5-position. Each of these features profoundly influences the mass spectrometry workflow.

-

The Indole Core: A stable aromatic system that is readily ionizable. Its fragmentation is well-characterized, often involving the loss of small neutral molecules like HCN.[1]

-

The Hydroxyl Group (-OH): This polar functional group makes the molecule amenable to electrospray ionization. It is also a labile site, prone to neutral loss of water (H₂O) during fragmentation.

-

The Bromine Atom (-Br): This is the most telling feature for mass spectrometry. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.[2][3] This results in a characteristic "doublet" peak for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 Daltons (Da). This isotopic pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in a molecule.[2][3]

Table 1: Physicochemical Properties of 5-bromo-1H-indol-3-ol

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Average Molecular Weight | 212.04 g/mol |

| Monoisotopic Mass | 210.9636 Da |

| Exact Mass of [M+H]⁺ (⁷⁹Br) | 211.9709 Da |

| Exact Mass of [M+H]⁺ (⁸¹Br) | 213.9689 Da |

The Analytical Workflow: A Strategic Overview

A successful mass spectrometric analysis follows a logical progression from sample introduction to data interpretation. Our strategy is designed to maximize the information obtained at each stage, ensuring confident identification and structural elucidation.

Caption: Overall workflow for the LC-MS analysis of 5-bromo-1H-indol-3-ol.

Ionization and Mass Analysis: Generating the Molecular Ion

The choice of ionization technique is critical for getting the analyte into the gas phase as an ion with minimal degradation.

Causality in Ionization Technique Selection

For a polar, non-volatile molecule like 5-bromo-1H-indol-3-ol, Electrospray Ionization (ESI) is the superior choice.[4][5] Unlike hard ionization techniques such as Electron Ionization (EI), which often cause excessive fragmentation and potential loss of the molecular ion, ESI is a "soft" technique.[6] It imparts less energy to the analyte, preserving the molecular ion for subsequent fragmentation analysis (MS/MS). We will operate in positive ion mode , as the nitrogen atom in the indole ring is a site that can be readily protonated to form the [M+H]⁺ ion.

Full Scan (MS1) Analysis: The First Look

In the initial full scan analysis, we expect to observe a distinct isotopic pattern for the protonated molecule ([M+H]⁺).

-

Expected Ion 1: m/z 211.97 (corresponding to the ⁷⁹Br isotope)

-

Expected Ion 2: m/z 213.97 (corresponding to the ⁸¹Br isotope)

The near 1:1 intensity ratio of these two peaks is a definitive confirmation of a singly brominated compound.[2][3] High-resolution mass spectrometry (HRMS), for instance using a Q-TOF or Orbitrap instrument, is highly recommended to measure the exact mass of these ions.[7] This allows for the calculation of the elemental formula, providing an additional layer of confidence in the identification.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

The true power of modern mass spectrometry lies in its ability to perform tandem MS (MS/MS). In this process, the molecular ion of interest (e.g., m/z 211.97) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed.[8] This provides a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathway

The fragmentation of 5-bromo-1H-indol-3-ol is governed by the chemical stability of its functional groups. The following pathway is proposed based on established fragmentation rules for related compounds.[1][9][10]

-

Initial Neutral Loss of Water: The hydroxyl group at the C3 position is relatively labile and a primary candidate for elimination as a neutral water molecule (loss of 18 Da). This is a common fragmentation pathway for alcohols.[11]

-

Formation of a Stable Cation: The loss of water would result in a stable, resonance-delocalized bromo-indolyl cation.

-

Ring Fragmentation: The indole ring itself can then fragment. A characteristic loss for indoles is the expulsion of hydrogen cyanide (HCN, loss of 27 Da) from the five-membered ring.[1]

-

Loss of Bromine: While less common as an initial step, the loss of a bromine radical (79 or 81 Da) or hydrogen bromide (HBr, 80 or 82 Da) can also occur, typically at higher collision energies.

Caption: Proposed MS/MS fragmentation pathway for protonated 5-bromo-1H-indol-3-ol.

Table 2: Predicted Fragment Ions for MS/MS Analysis of 5-bromo-1H-indol-3-ol ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 211.97 / 213.97 | 193.96 / 195.96 | H₂O (18.01 Da) | [C₈H₅BrN]⁺ |

| 211.97 / 213.97 | 132.05 | Br• (78.92 Da) | [C₈H₇NO]⁺ |

| 193.96 / 195.96 | 166.95 / 168.95 | HCN (27.01 Da) | [C₇H₄Br]⁺ |

| 193.96 / 195.96 | 115.04 | Br• (78.92 Da) | [C₈H₅N]⁺ |

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the analysis of 5-bromo-1H-indol-3-ol using a standard UHPLC system coupled to a high-resolution mass spectrometer.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 5-bromo-1H-indol-3-ol standard and dissolve it in 1.0 mL of methanol.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 µg/mL. This concentration is typically suitable for direct infusion or LC-MS analysis.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

UHPLC Parameters

The goal of the chromatographic step is to ensure the analyte is well-resolved from any impurities and delivered to the mass spectrometer as a sharp peak.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). The C18 stationary phase provides good retention for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for positive mode ESI.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: Ramp linearly from 5% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.0 - 6.1 min: Return to 5% B

-

6.1 - 8.0 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Mass Spectrometer Parameters

These parameters must be optimized for the specific instrument in use. The following are typical starting points for an ESI-QTOF or ESI-Orbitrap instrument.[12][13]

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

MS1 Scan Range: m/z 50 - 500.

-

MS/MS Analysis: Data-Dependent Acquisition (DDA).

-

Precursor Selection: Isolate the top 3 most intense ions from the MS1 scan.

-

Collision Energy (CID): Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum containing both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragments.

-

Active Exclusion: Exclude precursors after 2 spectra for 0.5 minutes to allow for the selection of lower-abundance ions.

-

Conclusion and Authoritative Grounding

The mass spectrometric analysis of 5-bromo-1H-indol-3-ol is a clear demonstration of how fundamental chemical principles can be leveraged for robust analytical characterization. The distinctive isotopic signature of bromine provides an unequivocal marker for its presence, while high-resolution mass spectrometry confirms its elemental composition.[2][3] The logical and predictable fragmentation pathways, primarily initiated by the loss of the labile hydroxyl group, allow for detailed structural confirmation through tandem MS/MS experiments.[1][9] By employing a systematic workflow encompassing optimized sample preparation, liquid chromatography, and multi-stage mass analysis, researchers can achieve confident and comprehensive characterization of this and related halogenated indole compounds, accelerating progress in medicinal chemistry and drug discovery.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). Journal of Mass Spectrometry. [Link]

-

Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2023). Analytical Chemistry. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2020). MDPI. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

-

Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. (2015). ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2021). ChemRxiv. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]

-

A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. (2022). MDPI. [Link]

-

GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (2016). ResearchGate. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). ResearchGate. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (1981). ResearchGate. [Link]

-

The molecule that gave the mass spectrum shown here contains a halogen. (N.A.). Pearson. [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). ResearchGate. [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2020). National Institutes of Health (NIH). [Link]

- CN105622481A - Process for efficient synthesis of 5-bromoindole. (2016).

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. [Link]

-

5-Bromo-4-chloro-3-hydroxyindole. (N.A.). PubChem. [Link]

-

SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2015). ResearchGate. [Link]

-

GC/MS analysis of indole and skatole in seafood. (2012). ResearchGate. [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health (NIH). [Link]

-

fragmentation patterns in mass spectra. (N.A.). Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. (N.A.). University of Puget Sound. [Link]

-

5-Bromo-1-methyl-3-phenyl-1H-indole - Optional[MS (GC)] - Spectrum. (N.A.). SpectraBase. [Link]

-

5-Bromoindole. (N.A.). PubChem. [Link]

-

Synthesis of 5-aryl-3,3′ʹ-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles viavia sequential. (2022). RSC Publishing. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2022). MDPI. [Link]

-

Fragmentation (mass spectrometry). (N.A.). Wikipedia. [Link]

-

5-bromo-1H-indol-3-amine hydrochloride. (N.A.). American Elements. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Infrared (IR) spectroscopy of 5-bromo-1H-indol-3-ol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-bromo-1H-indol-3-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide offers a comprehensive exploration of the infrared (IR) spectroscopic signature of 5-bromo-1H-indol-3-ol, a substituted indole of significant interest in synthetic and medicinal chemistry. Moving beyond a rudimentary spectral overview, this document, authored from the perspective of a Senior Application Scientist, provides a deep dive into the theoretical underpinnings of the molecule's vibrational modes, a meticulously detailed experimental protocol for data acquisition via Attenuated Total Reflectance (ATR), and a rigorous interpretation of the resulting spectrum. The guide is structured to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references, thereby ensuring technical accuracy and fostering trustworthy, reproducible results.

Introduction: The Molecular Significance and Vibrational Fingerprint

The indole nucleus is a privileged scaffold in pharmacology, forming the structural core of a vast array of bioactive compounds. The specific derivatization to 5-bromo-1H-indol-3-ol introduces two critical functional modifications: a bromine atom at the 5-position and a hydroxyl group at the 3-position. The bromine atom serves as a heavy-atom substituent that can modulate electronic properties and provides a synthetic handle for cross-coupling reactions. The 3-hydroxyl group, or "indoxyl" tautomer, is a key structural motif that can participate in hydrogen bonding, a fundamental interaction in biological recognition processes.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the molecular identity of such compounds. By probing the vibrational frequencies of the covalent bonds, an IR spectrum serves as a unique molecular "fingerprint." For 5-bromo-1H-indol-3-ol, this technique is indispensable for:

-

Structural Verification: Unequivocally confirming the presence of the defining N-H (indole), O-H (hydroxyl), and C-Br functional groups.

-

Purity Assessment: Identifying potential impurities or unreacted starting materials by their characteristic spectral features.

-

Intermolecular Interaction Analysis: Characterizing the extent of hydrogen bonding in the solid state through analysis of the N-H and O-H band shapes and positions.

This guide provides the foundational expertise to leverage IR spectroscopy for the confident characterization of this important indole derivative.

Theoretical Vibrational Analysis: Predicting the Spectrum

A priori analysis of the molecular structure allows for the prediction of its characteristic IR absorption bands. The structure of 5-bromo-1H-indol-3-ol integrates an indole ring system, a secondary alcohol, and an aromatic bromide.

Molecular Structure of 5-bromo-1H-indol-3-ol

Caption: Chemical structure of 5-bromo-1H-indol-3-ol.

The expected vibrational frequencies for its key functional groups are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Insights |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad | The presence of extensive intermolecular hydrogen bonding in the solid state significantly broadens this peak. Its high intensity is due to the large change in dipole moment during the O-H stretch.[1] |

| N-H (Indole) | Stretching | 3400 - 3300 | Medium, Broad | This peak is often observed as a shoulder on the more intense O-H band or may merge with it completely due to hydrogen bonding.[2] In a dilute solution, it would appear sharper. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds on the indole ring. |

| C=C (Aromatic) | Ring Stretching | 1620 - 1450 | Medium to Strong | Multiple bands are expected in this region, corresponding to the complex vibrational modes of the fused aromatic ring system.[3][4] |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong | This is a key absorption in the fingerprint region, confirming the alcohol moiety. For secondary alcohols, this band is typically found around 1100 cm⁻¹.[1] |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong | The specific pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring portion of the indole. |

| C-Br | Stretching | 690 - 515 | Medium to Strong | The position at a low frequency is a direct consequence of the high mass of the bromine atom, as predicted by Hooke's Law. Its presence is a key confirmation of the bromination.[5][6] |

Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy

To ensure the acquisition of a clean, reproducible, and accurate IR spectrum, the Attenuated Total Reflectance (ATR) technique is the method of choice for solid powder samples. It requires minimal sample preparation and provides excellent sample-to-crystal contact.

Trustworthiness of the Protocol: This protocol is designed as a self-validating system. The collection of a fresh background spectrum before each sample measurement nullifies contributions from atmospheric CO₂ and H₂O, which can vary. The use of a pressure clamp ensures consistent and reproducible contact between the sample and the ATR crystal, which is critical for spectral intensity and accuracy.[7][8]

Workflow: ATR-FTIR Spectrum Acquisition

Caption: A step-by-step experimental workflow for acquiring a high-fidelity IR spectrum.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

-

Thoroughly clean the ATR crystal (typically diamond) surface with a lint-free wipe moistened with a volatile solvent like isopropanol to remove any residue from previous analyses.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in the beam path, acquire a background spectrum. This scan measures the absorbance of the crystal and the ambient environment (water vapor and carbon dioxide).

-

Causality: This step is critical because the instrument software will automatically ratio the sample spectrum against this background, effectively subtracting any interfering signals from the final spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 5-bromo-1H-indol-3-ol powder onto the center of the ATR crystal. Only a few milligrams are necessary.

-

Lower the integrated pressure clamp and apply firm, consistent pressure.

-

Causality: The IR signal in ATR is generated by an evanescent wave that penetrates a few microns into the sample.[8] Intimate, void-free contact between the solid sample and the crystal is paramount for achieving a strong, high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

-

-

Data Processing and Cleaning:

-

Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum, particularly by adjusting relative peak intensities at lower wavenumbers.

-

Retract the pressure clamp, and carefully clean the sample off the crystal surface using a dry wipe first, followed by a wipe moistened with isopropanol.

-

Spectral Analysis and Interpretation

The analysis of the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes from Section 2.

-

High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature will be a very broad, strong absorption centered around 3300 cm⁻¹. This band represents the overlapping stretching vibrations of the hydrogen-bonded O-H and N-H groups.[1][2][9] The breadth of this peak is direct evidence of strong intermolecular hydrogen bonding in the solid state. Just to the left of this broad feature, weaker, sharper peaks between 3100-3000 cm⁻¹ corresponding to the aromatic C-H stretches should be visible.[5]

-

Double-Bond Region (2000-1400 cm⁻¹): A series of moderate to strong, sharp absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the aromatic indole ring. These are due to C=C stretching vibrations within the fused ring system.[4]

-

Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of structural information. A strong, distinct peak between 1260 cm⁻¹ and 1000 cm⁻¹ will be present, attributable to the C-O stretching of the secondary alcohol.[1] Furthermore, a key diagnostic peak should be located in the 690-515 cm⁻¹ range, confirming the C-Br stretch and thus the successful bromination of the indole ring.[5] The complex pattern of peaks throughout this region, including the strong C-H out-of-plane bending bands, provides the unique fingerprint for 5-bromo-1H-indol-3-ol.

Conclusion

Infrared spectroscopy, particularly when utilizing the ATR sampling technique, is a powerful, efficient, and definitive tool for the structural confirmation and analysis of 5-bromo-1H-indol-3-ol. By systematically evaluating the key regions of the spectrum—the high-frequency O-H/N-H stretches, the aromatic C=C vibrations, and the characteristic C-O and C-Br stretches in the fingerprint region—a researcher can rapidly and confidently verify the identity and integrity of the compound. The methodologies and interpretations presented in this guide provide a robust framework for obtaining and analyzing high-quality spectral data, ensuring scientific rigor in research and development applications.

References

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from AdiChemistry. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

LibreTexts. (2021, August 11). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]

-

Feller, S. E., & Gord, J. R. (1951). The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics, 19(7), 895-899. [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler-Toledo. [Link]

-

Organic Chemistry Tutor. (n.d.). IR Chart. Retrieved from University of California, Los Angeles. [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds | Semantic Scholar [semanticscholar.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. agilent.com [agilent.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Screening of Novel 5-Bromo-1H-Indol-3-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the 5-Bromoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique structure allows it to mimic peptides and interact with a multitude of biological receptors, making it a fertile ground for drug discovery.[2][4] The introduction of a bromine atom at the 5-position of the indole ring is a strategic modification known to enhance biological activity by altering the molecule's electronic properties and lipophilicity.[5][6] This guide focuses on derivatives of the 5-bromo-1H-indol-3-ol core, providing a comprehensive framework for their systematic biological evaluation, from initial high-throughput screening to targeted mechanistic studies.

The objective of this document is to provide not just a series of protocols, but a logical, field-proven strategy for unlocking the therapeutic potential of these novel chemical entities. We will explore the causality behind experimental choices, emphasizing the creation of self-validating workflows that ensure data integrity and reproducibility.

Section 1: The Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify and validate promising compounds from a larger library.[7][8][9] This tiered approach, known as a screening cascade, minimizes resource expenditure by focusing progressively on the most promising candidates.

Foundational Principles

The cascade begins with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties.

-

Primary Screening: High-throughput assays designed for speed and cost-effectiveness. The goal is to cast a wide net and identify any compound exhibiting a desired biological effect (e.g., cytotoxicity, enzyme inhibition).[10][11]

-

Secondary Screening (Hit Confirmation & Prioritization): Hits from the primary screen are re-tested to eliminate false positives. Dose-response studies are conducted to determine potency (e.g., IC50 or EC50), and initial selectivity is assessed.

-

Tertiary Screening (Lead Optimization): Confirmed hits undergo in-depth characterization, including mechanism of action studies, evaluation in more complex models (e.g., co-cultures, 3D spheroids), and initial ADME/Tox profiling.

The following diagram illustrates a typical screening cascade for novel 5-bromo-1H-indol-3-ol derivatives.

Caption: A tiered experimental workflow for screening novel compounds.

Section 2: Antiproliferative and Cytotoxicity Screening

A primary application for novel indole derivatives is in oncology, where many have shown potent anticancer effects.[12][13][14][15] The initial step is to assess their ability to inhibit cancer cell growth or induce cell death. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[16][17]

Causality: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for primary screening due to its high reproducibility, scalability to 96- or 384-well formats, and cost-effectiveness.[17][18] The principle relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[16][17][19] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[16]

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of a 5-bromo-1H-indol-3-ol derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).[5]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

MTT solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well flat-bottom sterile microplates.

-

Test compounds dissolved in DMSO to create a 10 mM stock.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, same final concentration as test wells) and a "no-cell" blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18][19]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals.[16] Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

-

Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis:

-

Correct the absorbance values by subtracting the average of the "no-cell" blank wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100

-

Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Hypothetical Screening Results